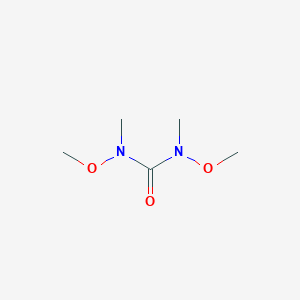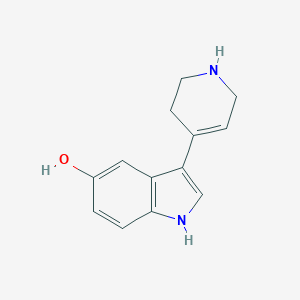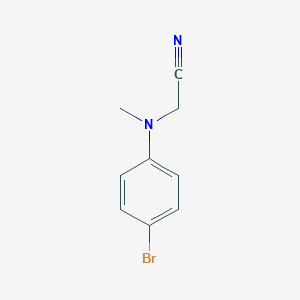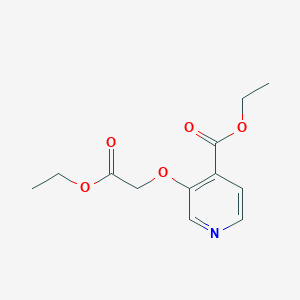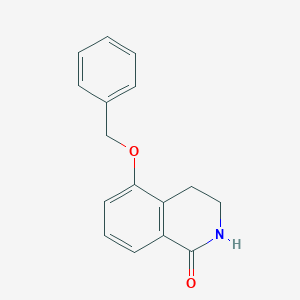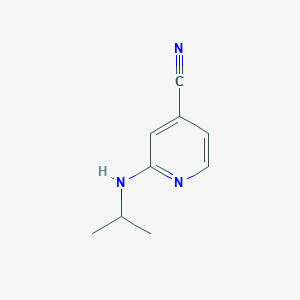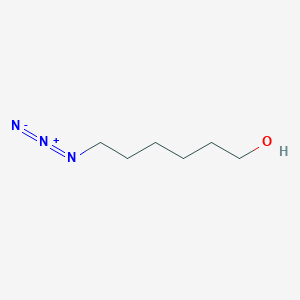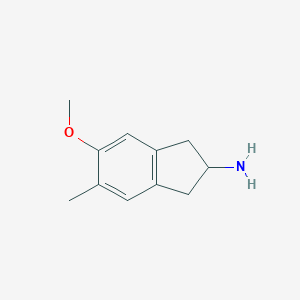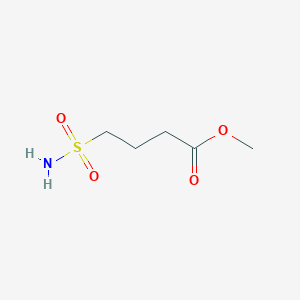![molecular formula C10H6ClN3 B182257 9-chloro-1H-pyrazolo[3,4-f]quinoline CAS No. 148018-24-0](/img/structure/B182257.png)
9-chloro-1H-pyrazolo[3,4-f]quinoline
概要
説明
9-Chloro-1H-pyrazolo[3,4-f]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. . The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a chlorine atom at the 9th position.
準備方法
The synthesis of 9-chloro-1H-pyrazolo[3,4-f]quinoline can be achieved through several methods. One common approach involves the cyclization of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent such as tetrahydrofuran . The reaction typically proceeds under reflux conditions, and the product is obtained in good yield after purification.
Another method involves the condensation of anthranilic acid derivatives followed by cyclization and substitution reactions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
9-Chloro-1H-pyrazolo[3,4-f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, which may have enhanced biological activity.
科学的研究の応用
作用機序
The mechanism of action of 9-chloro-1H-pyrazolo[3,4-f]quinoline involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in pathogens. In cancer cells, it induces apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .
類似化合物との比較
9-Chloro-1H-pyrazolo[3,4-f]quinoline can be compared with other similar compounds such as:
1H-pyrazolo[3,4-b]quinoline: This compound has a similar structure but lacks the chlorine atom at the 9th position.
2-chloroquinoline: Another related compound that serves as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
9-chloro-1H-pyrazolo[3,4-f]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-7-3-4-12-8-2-1-6-5-13-14-10(6)9(7)8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSBYXGAMISFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C3=C1C=NN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
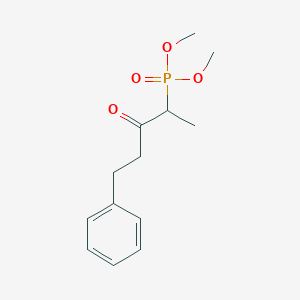
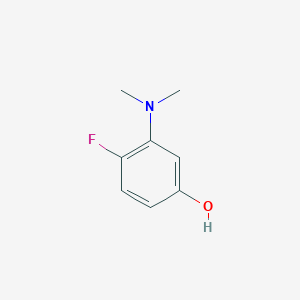
![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)

